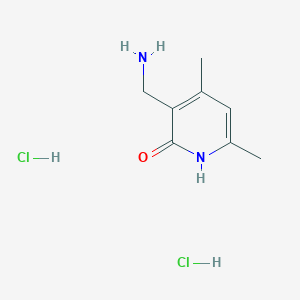![molecular formula C19H25NO3S B2433622 3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400089-41-0](/img/structure/B2433622.png)
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, also known as DMPS, is a synthetic compound used in laboratory experiments and scientific research. It is a derivative of pyridine and is used as a reagent in organic synthesis. DMPS is a versatile compound and has been used in a wide range of scientific applications, including drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Polymerization Processes
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine plays a role in polymerization processes. In research conducted by Higashimura et al. (1989), it was demonstrated that 2,6-dimethylpyridine, a related compound, can effectively stabilize growing carbocations in living cationic polymerization processes of isobutyl vinyl ether. This stability is attributed to nucleophilic interactions, emphasizing the importance of pyridine structures in polymerization reactions (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Biotransformation and Metabolism Studies
The compound has been studied in the context of biotransformation and metabolism. Fujimaki et al. (1990) explored the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA), a structurally similar compound, in human urine. Their research identified several metabolites, which indicates the potential utility of related compounds in studying metabolic pathways (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
Chemical Structure Analysis
Jeyakanthan et al. (1998) conducted a study on compounds including 2,6-dimethylphenyl sulfones, which are structurally similar to the compound . They analyzed the bonding geometry and dihedral angles of the phenyl rings, contributing to a deeper understanding of the molecular structure and interactions in such compounds (Jeyakanthan, Velmurugan, Panneerselvam, Soriano-garcia, Perumal, & Chandrasekaran, 1998).
Chemical Synthesis and Properties
Research has been conducted on synthesizing and analyzing the properties of compounds containing pyridine and sulfone moieties. For example, Liu et al. (2013) synthesized new soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting the utility of such compounds in the development of materials with specific physical and chemical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, Abdala et al. (2000) synthesized derivatives of 2-amino-4,6-dimethylpyridine and evaluated their antileishmanial activity. This research demonstrates the potential of pyridine derivatives in developing new therapeutic agents (Abdala, Robert, Pape, Wielgosz, Robert-Piessard, & Baut, 2000).
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-13(3)8-7-9-14(17)4/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDMXAVKFDXKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433543.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)






![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2433558.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2433562.png)